4-Bromo-N-ethylbenzenesulfonamide
Overview
Description
4-Bromo-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Infection Prevention : A study by Cheng De-ju (2015) explored the synthesis of compounds related to 4-Bromo-N-ethylbenzenesulfonamide for potential use in preventing HIV-1 infection. The research focused on small molecular antagonists with active groups including pyridine, benzenesulfonyl, and bromine atom, which could be used in drug development for targeting HIV-1 infection (Cheng De-ju, 2015).
Anticancer Properties : Zhang, Shi-jie, Hu, Wei-Xiao (2010) synthesized a novel compound closely related to this compound, demonstrating its anticancer properties. This compound was characterized through various methods, including X-ray diffraction, and showed potential for further exploration in cancer treatment (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Enzyme Inhibition and In Silico Studies : Research by N. Riaz (2020) involved the synthesis of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential. This study is significant as it evaluated the compounds for their inhibition of acetylcholinesterase and α-glucosidase, which are key enzymes in the human body. The findings were also supported by in silico studies (N. Riaz, 2020).
Photodynamic Therapy for Cancer Treatment : A 2020 study by M. Pişkin, E. Canpolat, Ö. Öztürk discussed the synthesis of new benzenesulfonamide derivative groups. These groups showed remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their significant therapeutic applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antibacterial and Antiproliferative Agents : A paper by Shimaa M. Abd El-Gilil (2019) explored the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, focusing on their potential as effective antimicrobial and antiproliferative agents. This research is a step forward in the development of new therapeutic agents for microbial infections and cancer (Shimaa M. Abd El-Gilil, 2019).
Mechanism of Action
While the specific mechanism of action for 4-Bromo-N-ethylbenzenesulfonamide was not found, sulfonamides, in general, are known to exhibit a range of pharmacological activities. They play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-ethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173580 | |
Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-25-4 | |
Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-ethylbenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-ethylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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